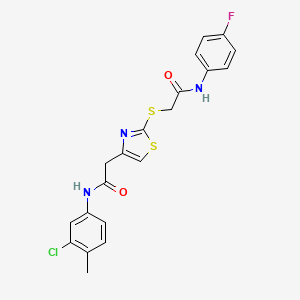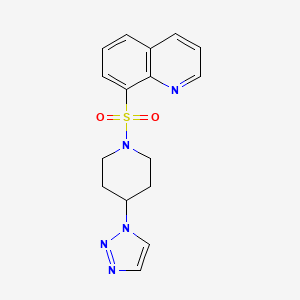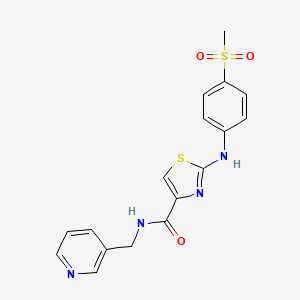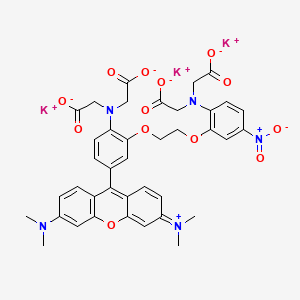![molecular formula C16H18N8 B2376964 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2380085-58-3](/img/structure/B2376964.png)
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific proteins involved in various biological processes. In cancer research, it inhibits the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. In neurological disorders, it targets specific proteins involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In infectious diseases, it inhibits the activity of certain viral proteins, preventing the replication of the virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and target protein. In cancer research, it inhibits the growth of cancer cells, leading to cell cycle arrest and apoptosis. In neurological disorders, it reduces the formation of beta-amyloid plaques, which are associated with cognitive decline. In infectious diseases, it inhibits the replication of the virus, preventing the spread of the infection.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high potency and specificity for the target protein, as well as its relatively low toxicity. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its use in humans has not been extensively studied, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine. In cancer research, further studies are needed to determine its efficacy in combination with other cancer treatments. In neurological disorders, research is needed to determine its potential use in treating other neurodegenerative disorders. In infectious diseases, further research is needed to determine its efficacy against other viruses and to develop more potent analogs of the compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis is complex, but its high potency and specificity make it a valuable tool for scientific research. Further research is needed to determine its safety and efficacy in humans and to develop more potent analogs of the compound.
Synthesis Methods
The synthesis of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves a series of reactions starting with the reaction of 6-cyclopropylpyrimidin-4-amine with 1,4-dibromo-2-butene, followed by the reaction of the resulting compound with 1,2,4,5-tetrazine. The final product is obtained by reacting the intermediate compound with piperazine.
Scientific Research Applications
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in the cell cycle. In neurological disorders, it has been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. In infectious diseases, it has been shown to have antiviral activity against certain viruses.
properties
IUPAC Name |
4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-11(1)13-7-14(18-9-17-13)23-3-5-24(6-4-23)16-12-8-21-22-15(12)19-10-20-16/h7-11H,1-6H2,(H,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAVFPPSTUKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2376886.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)

![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)